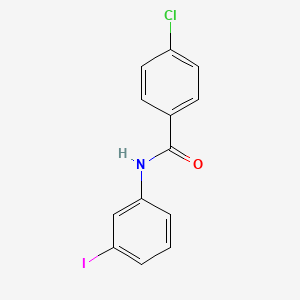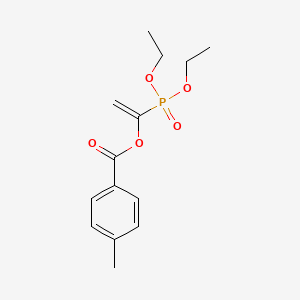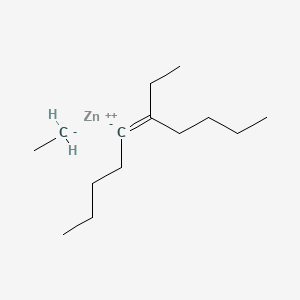![molecular formula C17H27N3O4SSi B12603120 N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 649774-78-7](/img/structure/B12603120.png)
N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea is a compound that combines the structural features of benzothiazole and triethoxysilane Benzothiazole is a bicyclic compound containing both a benzene ring and a thiazole ring, known for its diverse biological activities Triethoxysilane is a silane compound with three ethoxy groups attached to silicon, often used in the synthesis of organosilicon compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 2-aminobenzothiazole with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or dimethylformamide, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, including the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography systems or crystallization techniques to ensure the production of high-quality material suitable for various applications .
化学反应分析
Types of Reactions
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
科学研究应用
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds and as a precursor for functionalized materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
作用机制
The mechanism of action of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The triethoxysilane moiety can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This dual functionality allows the compound to exert its effects through both biological and chemical interactions .
相似化合物的比较
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole moiety and have been studied for their biological activities.
N-(1,3-Benzothiazol-2-yl)-3,5-dimethoxybenzamide:
Uniqueness
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea is unique due to the presence of the triethoxysilane moiety, which imparts additional functionality and versatility to the compound. This allows it to be used in a broader range of applications, particularly in materials science and surface modification .
属性
CAS 编号 |
649774-78-7 |
|---|---|
分子式 |
C17H27N3O4SSi |
分子量 |
397.6 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-2-yl)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H27N3O4SSi/c1-4-22-26(23-5-2,24-6-3)13-9-12-18-16(21)20-17-19-14-10-7-8-11-15(14)25-17/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H2,18,19,20,21) |
InChI 键 |
MOOUJIPOWOWLRA-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)NC1=NC2=CC=CC=C2S1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
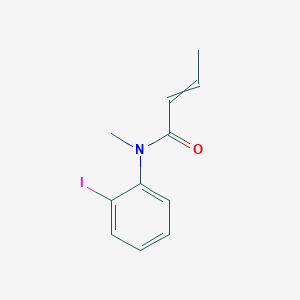
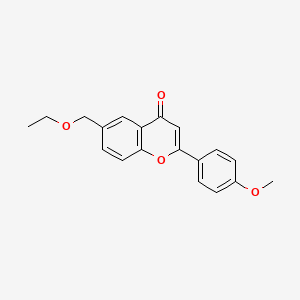
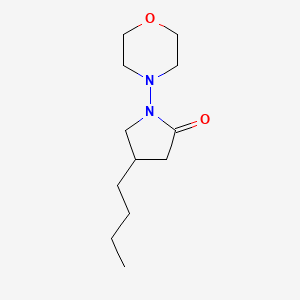
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)

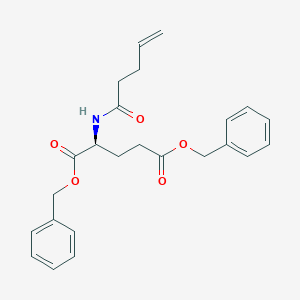
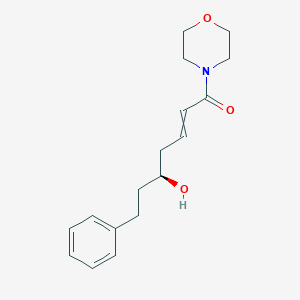
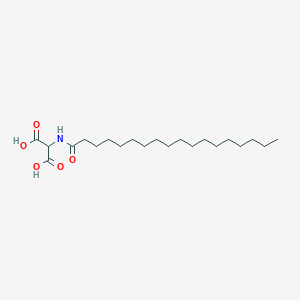
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)

